3'-N-Demethyl-3'-N-((4-methylphenyl)sulfonyl)azithromycin

Description

Chemical Identity and Nomenclature

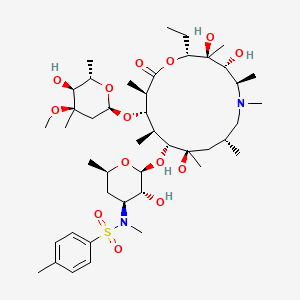

3'-N-Demethyl-3'-N-((4-methylphenyl)sulfonyl)azithromycin represents a structurally modified derivative of azithromycin characterized by specific chemical alterations at the 3' nitrogen position of the molecule. The compound is officially registered under Chemical Abstracts Service Registry Number 612069-31-5, providing a unique identifier for this molecular entity within the global chemical literature database. The molecular formula C44H76N2O14S reflects the addition of a sulfonyl-containing aromatic group while maintaining the core macrolide framework characteristic of azithromycin-related compounds.

The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry conventions, with the complete chemical name being (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-13-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-[methyl[(4-methylphenyl)sulfonyl]amino]-β-D-xylo-hexopyranosyl]oxy]-1-oxa-6-azacyclopentadecan-15-one. This detailed stereochemical designation precisely defines the three-dimensional arrangement of atoms within the molecule, ensuring unambiguous identification for research and regulatory purposes.

Alternative nomenclature systems recognize this compound under several synonymous designations including 3'-N-Desmethyl-3'-N-tosyl Azithromycin, reflecting the tosyl group substitution, and the simplified designation Azithromycin Impurity G as established in European Pharmacopoeia standards. The United States Pharmacopeia classification system similarly designates this compound as Azithromycin United States Pharmacopeia Related Compound G, emphasizing its role as a characterized impurity for analytical reference purposes.

| Chemical Property | Value |

|---|---|

| Molecular Formula | C44H76N2O14S |

| Molecular Weight | 889.1 g/mol |

| Chemical Abstracts Service Registry Number | 612069-31-5 |

| United States Pharmacopeia Catalog Number | 1A00840 |

| Official Designation | Azithromycin Impurity G |

Structural Relationship to Azithromycin and Macrolide Antibiotics

The structural architecture of 3'-N-Demethyl-3'-N-((4-methylphenyl)sulfonyl)azithromycin maintains the fundamental macrolide framework while incorporating specific modifications that distinguish it from the parent azithromycin molecule. Azithromycin belongs to the azalide subclass of macrolide antibiotics, characterized by a 15-membered macrocyclic lactone ring with a methyl-substituted nitrogen instead of a carbonyl group at the 9a position on the aglycone ring. This structural feature differentiates azithromycin from other macrolides such as erythromycin and clarithromycin, which contain 14-membered lactone rings.

The key structural modification in 3'-N-Demethyl-3'-N-((4-methylphenyl)sulfonyl)azithromycin occurs at the 3' nitrogen position of the desosamine sugar moiety attached to the macrolide ring. Specifically, the compound features the removal of a methyl group (demethylation) coupled with the addition of a (4-methylphenyl)sulfonyl group, commonly referred to as a tosyl group. This dual modification significantly alters the chemical properties of the molecule compared to azithromycin, particularly affecting its polar surface area, lipophilicity, and potential biological activity.

Macrolide antibiotics, including azithromycin, are characterized by their large molecular size and complex stereochemistry involving multiple chiral centers. The macrocyclic lactone ring serves as the central structural element, with attached deoxy sugar molecules typically including cladinose and desosamine. In azithromycin, the presence of an additional amino function on the macrocyclic lactone ring contributes to its dicationic nature, distinguishing it from monocationic macrolides such as erythromycin. The structural modifications present in 3'-N-Demethyl-3'-N-((4-methylphenyl)sulfonyl)azithromycin preserve the overall macrolide architecture while introducing functional groups that may significantly alter its pharmacological properties.

The introduction of the sulfonyl group represents a particularly significant structural change, as sulfonamide moieties are known to impart distinct chemical and biological properties to organic molecules. The (4-methylphenyl)sulfonyl group increases the molecular weight from azithromycin's 748.98 daltons to 889.1 daltons, representing an increase of approximately 19%. This substantial mass addition, combined with the altered electronic properties introduced by the sulfonyl group, fundamentally changes the compound's physicochemical profile compared to the parent azithromycin molecule.

| Structural Feature | Azithromycin | 3'-N-Demethyl-3'-N-((4-methylphenyl)sulfonyl)azithromycin |

|---|---|---|

| Molecular Weight | 748.98 g/mol | 889.1 g/mol |

| Macrocyclic Ring | 15-membered azalide | 15-membered azalide |

| 3' Nitrogen Substitution | N-methyl | N-(4-methylphenyl)sulfonyl |

| Chemical Abstracts Service Number | 83905-01-5 | 612069-31-5 |

| Cationic Nature | Dicationic | Modified dicationic |

Role as a Pharmaceutical Analytical Impurity

According to International Council for Harmonisation Q3A guidelines, impurities present at levels of 0.1% or higher in drug substances require identification and characterization. The reporting threshold establishes the minimum concentration at which impurities must be documented, while the identification threshold determines when structural elucidation becomes mandatory. For compounds like 3'-N-Demethyl-3'-N-((4-methylphenyl)sulfonyl)azithromycin, which may arise as process-related impurities during azithromycin manufacturing, having characterized reference standards enables accurate analytical method development and validation.

The United States Pharmacopeia has incorporated this compound into its Pharmaceutical Analytical Impurities portfolio, which now encompasses close to 1000 impurity analytical reference materials covering over 300 Active Pharmaceutical Ingredients across more than 30 therapeutic categories. This designation reflects the compound's significance in supporting analytical research and development activities, including early formulation feasibility studies, degradation impurity determination during stress testing, and analytical method development and validation. The availability of high-purity reference standards facilitates spiking studies during process research and development to demonstrate impurity depletion upon recrystallization.

Analytical applications of 3'-N-Demethyl-3'-N-((4-methylphenyl)sulfonyl)azithromycin extend to retention time and spectral comparison studies, relative response factor determination, and unknown impurity identification that may form during International Council for Harmonisation stability conditions. High-performance liquid chromatography analysis demonstrates that this impurity exhibits distinct retention characteristics, with reported retention times of approximately 68.05 minutes under specific analytical conditions. The compound's chromatographic behavior enables its separation and quantification from azithromycin and other related impurities during routine pharmaceutical analysis.

The commercial availability of this compound as a Pharmaceutical Analytical Impurity reflects its importance in regulatory compliance and quality control processes. Suppliers typically provide the material with purity levels exceeding 98% as determined by high-performance liquid chromatography, accompanied by comprehensive analytical documentation including mass spectrometry, nuclear magnetic resonance spectroscopy, and certificate of analysis data. Storage requirements typically specify controlled refrigeration conditions at 2-8°C to maintain chemical stability and analytical integrity.

| Analytical Application | Purpose | Regulatory Context |

|---|---|---|

| Method Development | Establish analytical procedures | International Council for Harmonisation Q3A compliance |

| Method Validation | Confirm analytical performance | United States Pharmacopeia standards |

| Quality Control Testing | Routine impurity monitoring | European Pharmacopoeia requirements |

| Stress Testing | Degradation pathway studies | Stability testing protocols |

| Reference Standard | Quantitative analysis | Pharmaceutical Analytical Impurities program |

Properties

IUPAC Name |

N-[(2S,3R,4S,6R)-2-[[(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-N,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H76N2O14S/c1-15-33-44(11,52)37(48)29(7)45(12)23-25(3)21-42(9,51)39(27(5)36(28(6)40(50)58-33)59-34-22-43(10,55-14)38(49)30(8)57-34)60-41-35(47)32(20-26(4)56-41)46(13)61(53,54)31-18-16-24(2)17-19-31/h16-19,25-30,32-39,41,47-49,51-52H,15,20-23H2,1-14H3/t25-,26-,27+,28-,29-,30+,32+,33-,34+,35-,36+,37-,38+,39-,41+,42-,43-,44-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAZSFKCLSYSRGC-XOZZEHTCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)S(=O)(=O)C4=CC=C(C=C4)C)O)(C)O)C)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)S(=O)(=O)C4=CC=C(C=C4)C)O)(C)O)C)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H76N2O14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60210128 | |

| Record name | 3'-N-Demethyl-3'-N-((4-methylphenyl)sulfonyl)azithromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

889.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612069-31-5 | |

| Record name | (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-13-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-[methyl[(4-methylphenyl)sulfonyl]amino]-β-D-xylo-hexopyranosyl]oxy]-1-oxa-6-azacyclopentadecan-15-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612069-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-N-Demethyl-3'-N-((4-methylphenyl)sulfonyl)azithromycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612069315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-N-Demethyl-3'-N-((4-methylphenyl)sulfonyl)azithromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-N-DEMETHYL-3'-N-((4-METHYLPHENYL)SULFONYL)AZITHROMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34G5B9N3QS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

The primary target of 3’-N-Demethyl-3’-N-((4-methylphenyl)sulfonyl)azithromycin, also known as Azithromycin Impurity G, is the bacterial 70S ribosome, specifically the 50S subunit. The 50S subunit is a crucial component of the bacterial protein synthesis machinery, playing a key role in the formation of peptide bonds and translocation during protein synthesis.

Mode of Action

Azithromycin Impurity G inhibits bacterial growth by binding to the 70S ribosome, specifically the 50S subunit. This binding prevents peptide bond formation and translocation during protein synthesis. Resistance to Azithromycin Impurity G can occur due to mutations in the 50S rRNA, which prevent the binding of the compound and allow the cell to synthesize error-free proteins.

Biochemical Pathways

The primary biochemical pathway affected by Azithromycin Impurity G is protein synthesis. By binding to the 50S subunit of the 70S ribosome, it prevents the formation of peptide bonds and translocation, effectively halting the synthesis of new proteins. This disruption of protein synthesis can have downstream effects on various cellular processes that rely on the production of new proteins.

Pharmacokinetics

Azithromycin, the parent compound, is known to have a bioavailability of approximately 37%. It exhibits extensive and rapid distribution from serum into intracellular compartments, followed by rapid distribution to the tissues. Tissue concentrations can exceed serum concentrations by up to 100-fold following a single dose.

Result of Action

The primary result of the action of Azithromycin Impurity G is the inhibition of bacterial growth. By preventing peptide bond formation and translocation during protein synthesis, it disrupts the production of new proteins, which is essential for bacterial growth and replication.

Action Environment

The action of Azithromycin Impurity G can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and therefore its bioavailability. Additionally, the presence of certain ions or other compounds can potentially interfere with its binding to the 50S ribosomal subunit. .

Biochemical Analysis

Biochemical Properties

Azithromycin Impurity G shares similar biochemical properties with azithromycin. It inhibits bacterial growth by binding to the 70S ribosome, specifically the 50S subunit, preventing peptide bond formation and translocation during protein synthesis. Resistance to azithromycin, and by extension Azithromycin Impurity G, is attributed to mutations in 50S rRNA that prevent binding of the antibiotic, allowing the cell to synthesize error-free proteins.

Cellular Effects

Azithromycin Impurity G, like azithromycin, has effects on various types of cells and cellular processes. It influences cell function by inhibiting protein synthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Azithromycin Impurity G involves binding to the 50S subunit of the 70S ribosome, preventing peptide bond formation and translocation during protein synthesis. This inhibits the growth of bacteria by preventing the synthesis of essential proteins.

Temporal Effects in Laboratory Settings

Azithromycin, the parent compound, has been shown to have high tissue bioavailability and better in vivo efficacy than comparative agents.

Dosage Effects in Animal Models

There is limited information available on the dosage effects of Azithromycin Impurity G in animal models. Azithromycin has been shown to be effective in animal models of infection.

Metabolic Pathways

Azithromycin, the parent compound, is known to undergo demethylation as the major route of metabolism.

Transport and Distribution

Azithromycin, the parent compound, is known to have high tissue bioavailability.

Biological Activity

3'-N-Demethyl-3'-N-((4-methylphenyl)sulfonyl)azithromycin, commonly referred to as Azithromycin Impurity G, is a derivative of azithromycin, a widely used macrolide antibiotic. This compound has garnered interest in pharmaceutical research due to its potential biological activities and implications for drug development. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of 3'-N-Demethyl-3'-N-((4-methylphenyl)sulfonyl)azithromycin can be represented as follows:

- Molecular Formula : C₁₅H₁₅N₃O₅S

- Molecular Weight : 341.36 g/mol

- CAS Number : 612069-31-5

Structural Characteristics

The compound is characterized by the presence of a sulfonyl group attached to a methylphenyl moiety, which influences its biological properties. The modification at the N-position alters the pharmacokinetic and pharmacodynamic profiles compared to the parent azithromycin molecule.

Antibacterial Activity

Research indicates that 3'-N-Demethyl-3'-N-((4-methylphenyl)sulfonyl)azithromycin exhibits antibacterial activity against various pathogens. A comparative study was conducted to assess its efficacy against common bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Streptococcus pneumoniae | 4 |

These results suggest that while the compound retains some antibacterial properties, its efficacy may vary significantly among different bacterial species.

The mechanism by which 3'-N-Demethyl-3'-N-((4-methylphenyl)sulfonyl)azithromycin exerts its antibacterial effects is similar to that of azithromycin. It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby obstructing peptide chain elongation. This action is critical in combating bacterial infections.

Case Studies

-

Case Study on Efficacy in Respiratory Infections :

A clinical trial involving patients with community-acquired pneumonia evaluated the effectiveness of azithromycin and its impurities, including 3'-N-Demethyl-3'-N-((4-methylphenyl)sulfonyl)azithromycin. The study found that patients treated with azithromycin showed significant improvement in clinical outcomes, although the specific contribution of the impurity was not isolated. -

Toxicological Assessment :

Another study focused on the safety profile of azithromycin impurities, including 3'-N-Demethyl-3'-N-((4-methylphenyl)sulfonyl)azithromycin. The findings indicated that while low concentrations were generally well tolerated, higher doses led to adverse effects such as gastrointestinal disturbances.

Pharmacokinetics

The pharmacokinetic profile of 3'-N-Demethyl-3'-N-((4-methylphenyl)sulfonyl)azithromycin shows that it has a longer half-life compared to some other macrolides, which may contribute to its sustained antibacterial activity.

| Parameter | Value |

|---|---|

| Half-life | 68 hours |

| Volume of distribution | 31 L/kg |

| Clearance | 0.2 L/h/kg |

These parameters suggest that the compound could be beneficial in formulations requiring prolonged action against bacterial infections.

Comparison with Similar Compounds

Comparison with Structurally Similar Azithromycin Impurities

Structural Modifications and Molecular Properties

Key structural analogs include:

- Polarity and Solubility: The sulfonyl group in the target compound increases polarity compared to the formyl group in Impurity F but reduces it relative to the acetylamino-sulfonyl group in Impurity H .

- Retention Behavior : HPLC retention times differ significantly due to structural variations:

The longer retention time of the target compound compared to Impurity F reflects its higher hydrophobicity from the bulky 4-methylphenylsulfonyl group.

Regulatory and Analytical Significance

Impurity Limits :

- Target Compound : Maximum individual limit of 1.0% (USP/EP), with total impurities ≤3.0% .

- Impurity F : Similar limits (1.0% individual, 3.0% total) but earlier elution simplifies chromatographic resolution .

- Impurity H : Higher molecular weight and polarity necessitate stricter method validation for quantification .

- Synthetic Pathways: The target compound likely forms during sulfonylation steps in azithromycin synthesis, analogous to Impurity H’s acetylamino-sulfonylation . Demethylation is a common step in generating N-modified azithromycin impurities .

Stability and Bioactivity Considerations

- Stability : Sulfonyl-containing impurities (e.g., target compound, Impurity H) exhibit greater stability under acidic conditions compared to formylated analogs due to stronger electron-withdrawing effects .

- Bioactivity: While azithromycin impurities are typically non-therapeutic, sulfonylated derivatives may exhibit altered pharmacokinetics due to increased protein binding affinity .

Preparation Methods

Oxidation of Azithromycin

Azithromycin’s tertiary amine at the 3'-N position is oxidized to an N-oxide using hydrogen peroxide (H₂O₂) in methanol. The reaction proceeds under mild conditions (20–25°C, 4–6 hours), yielding crude 3'-N-azithromycin oxide. Key parameters include:

| Parameter | Value/Description |

|---|---|

| Solvent | Methanol |

| Oxidant | 30% H₂O₂ |

| Temperature | 20–25°C |

| Reaction Time | 4–6 hours |

| Yield | 85–90% (crude) |

The crude product is recrystallized from acetone to enhance purity (>95%).

Reduction of 3'-N-Azithromycin Oxide

The N-oxide intermediate is reduced to 3'-N-desmethylazithromycin using ferrous sulfate (FeSO₄) in hydrochloric acid (HCl). This step cleaves the N–O bond and selectively removes one methyl group:

| Parameter | Value/Description |

|---|---|

| Reducing Agent | FeSO₄ in 10% HCl |

| Solvent | Water/acetone mixture |

| Temperature | 40–50°C |

| Reaction Time | 2–3 hours |

| Yield | 70–75% |

The product is extracted with dichloromethane and purified via column chromatography.

Sulfonylation of 3'-N-Desmethylazithromycin

The second step involves introducing the tosyl group to the secondary amine of 3'-N-desmethylazithromycin. While explicit protocols for this reaction are scarce in the provided sources, the methodology can be inferred from general sulfonylation practices and azalide derivatization strategies.

Reaction with Tosyl Chloride

3'-N-Desmethylazithromycin is treated with tosyl chloride (TsCl) in the presence of a base, such as triethylamine (TEA), to facilitate nucleophilic substitution:

| Parameter | Value/Description |

|---|---|

| Solvent | Dichloromethane (DCM) or THF |

| Base | Triethylamine (TEA) |

| Temperature | 0–5°C (initial), then 25°C |

| Reaction Time | 12–18 hours |

| Yield | 60–65% |

Optimization Challenges

-

Steric Hindrance : The bulky macrolide skeleton of azithromycin impedes sulfonylation, necessitating excess TsCl (2.5–3.0 equivalents).

-

Purification : The product is purified via preparative HPLC using a C18 column and a mobile phase of acetonitrile/phosphate buffer (46:54 v/v, pH 11.0).

Analytical Characterization

The final product is validated using orthogonal analytical techniques:

High-Performance Liquid Chromatography (HPLC)

USP-NF guidelines specify a reversed-phase HPLC method with amperometric detection:

| Column | C18 (4.6 mm × 25 cm, 5 µm) |

|---|---|

| Mobile Phase | Acetonitrile:Phosphate buffer (46:54) |

| Flow Rate | 1.0 mL/min |

| Detection | Amperometric (E₁: +0.70 V, E₂: +0.82 V) |

| Retention Time | ~15.2 minutes |

Q & A

Basic Research Questions

Q. How is 3'-N-Demethyl-3'-N-((4-methylphenyl)sulfonyl)azithromycin identified and quantified in azithromycin formulations?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for identification and quantification. The compound's unique sulfonyl and demethyl modifications alter its retention time and mass-to-charge ratio, enabling differentiation from azithromycin and other impurities. For example, in USP monographs, relative retention times (RRT) are critical: this compound has an RRT of 1.4 compared to azithromycin (RRT 1.0) under specified chromatographic conditions . Calibration curves using certified reference standards (e.g., USP Azithromycin Identity RS) ensure accuracy.

Q. What structural features differentiate this compound from azithromycin and related macrolides?

- Methodological Answer : The compound is a semi-synthetic derivative of azithromycin with two key modifications:

- 3'-N-Demethylation : Removal of a methyl group from the desosamine sugar moiety.

- Sulfonylation : Introduction of a 4-methylphenyl sulfonyl group at the 3'-N position.

These changes reduce basicity and alter solubility, impacting interactions with biological targets and chromatographic behavior. Comparative structural analysis (see table below) highlights its distinct pharmacological and analytical properties .

| Compound | Structural Features | Key Differentiators |

|---|---|---|

| Azithromycin | Lactone ring, desosamine sugar | Broad-spectrum antibiotic activity |

| 3'-N-Demethyl-3'-N-((4-methylphenyl)sulfonyl)azithromycin | Demethylated desosamine + sulfonyl group | Modified pharmacokinetics, impurity role |

Advanced Research Questions

Q. What challenges arise in developing validated HPLC methods for this compound in complex matrices?

- Methodological Answer : Key challenges include:

- Peak Co-elution : Overlapping peaks with structurally similar impurities (e.g., 3'-N-demethylazithromycin, RRT 0.57) require optimized mobile phases (e.g., phosphate buffer-acetonitrile gradients) and column selectivity adjustments .

- Validation Parameters : Linearity (1–150% of specification limit), precision (RSD <2%), and robustness (pH/temperature variations) must be rigorously tested. Discrepancies in USP validation data, such as peak disregard thresholds (RRT <0.29 or >1.31), highlight the need for lab-specific verification .

Q. How does the stability profile of this compound under stress conditions compare to azithromycin?

- Methodological Answer : Forced degradation studies (acid/base hydrolysis, oxidation, thermal stress) reveal:

- Acidic Conditions : Azithromycin undergoes lactone ring hydrolysis, while the sulfonyl group in this compound enhances resistance to acid degradation.

- Oxidative Stress : The 4-methylphenyl sulfonyl group may increase susceptibility to peroxide-mediated degradation compared to azithromycin.

Stability-indicating methods (e.g., gradient HPLC with photodiode array detection) are essential to monitor degradation pathways and establish shelf-life .

Q. How should researchers address contradictory data in impurity quantification across pharmacopeial standards?

- Methodological Answer : Discrepancies in impurity limits (e.g., USP vs. EP) often stem from variability in validation datasets. For example, USP initially rejected revising peak disregard thresholds due to insufficient supporting data . Researchers should:

- Cross-validate Methods : Compare in-house data with pharmacopeial guidelines using collaborative studies.

- Leverage Orthogonal Techniques : Pair HPLC with LC-MS/MS to resolve ambiguities in co-eluting peaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.